![molecular formula C7H13ClN4O B2517724 3-Piperidin-4-yl-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride CAS No. 1787942-06-6](/img/no-structure.png)
3-Piperidin-4-yl-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride
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Overview
Description
The compound “3-Piperidin-4-yl-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride” is a functionalized cereblon ligand that allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is amenable for linker attachment via reductive amination and serves as a basic building block for making protein degrader libraries .
Synthesis Analysis
The synthesis of a similar compound, 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole, was reported to be achieved through a four-step process including etherification, hydrazonation, cyclization, and reduction with an overall yield of 39% .Molecular Structure Analysis
The molecular structures of related compounds were analyzed using DFT calculations at the B3LYP/6-311+G(d,p) level of theory . The results indicated a higher stability of the hydrazone tautomers .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the compound include etherification, hydrazonation, cyclization, and reduction . These reactions were used to transform the starting materials into the desired product.Scientific Research Applications
- Application : 3-Piperidin-4-yl-1,4-dihydro-1,2,4-triazol-5-one hydrochloride exhibits antibacterial and antifungal properties. Researchers are exploring its potential as a novel antimicrobial agent .
- Application : By combining the structure of this compound with other pharmacophores, scientists are investigating its ability to inhibit the NLRP3 inflammasome .
Antimicrobial Activity
Inflammasome Inhibition
Medicinal Chemistry
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which share a similar structure, have a broad range of biological activities . They can interact with various targets such as enzymes, receptors, and proteins, influencing numerous biological processes .
Mode of Action
Imidazole derivatives have been shown to inhibit the proliferation of cancer cells, block cell proliferation cycles leading to cancer cell apoptosis, and induce terminal differentiation of cancer cells . They can also inhibit the activity of enzymes associated with cancer cell proliferation .
Biochemical Pathways
Imidazole derivatives, which share a similar structure, have been shown to influence a variety of biochemical pathways related to their broad range of biological activities .
Pharmacokinetics
The solubility of a compound in water and other polar solvents can significantly impact its bioavailability .
Result of Action
Imidazole derivatives have demonstrated the ability to inhibit the proliferation of cancer cells, block cell proliferation cycles leading eventually to cancer cell apoptosis, and induce terminal differentiation of cancer cells .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of a compound .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-Piperidin-4-yl-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride involves the reaction of piperidine with ethyl chloroformate to form 3-chloropiperidine. This intermediate is then reacted with sodium azide to form 3-azidopiperidine, which is subsequently reacted with ethyl acetoacetate to form 3-piperidin-4-yl-1,4-dihydro-1,2,4-triazol-5-one. The final step involves the addition of hydrochloric acid to the triazole compound to form the hydrochloride salt.", "Starting Materials": [ "Piperidine", "Ethyl chloroformate", "Sodium azide", "Ethyl acetoacetate", "Hydrochloric acid" ], "Reaction": [ "Piperidine is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form 3-chloropiperidine.", "3-Chloropiperidine is then reacted with sodium azide in the presence of a copper catalyst to form 3-azidopiperidine.", "3-Azidopiperidine is then reacted with ethyl acetoacetate in the presence of a base such as sodium hydride to form 3-piperidin-4-yl-1,4-dihydro-1,2,4-triazol-5-one.", "The final step involves the addition of hydrochloric acid to the triazole compound to form the hydrochloride salt." ] } | |
CAS RN |
1787942-06-6 |
Product Name |
3-Piperidin-4-yl-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride |
Molecular Formula |
C7H13ClN4O |
Molecular Weight |
204.66 |
IUPAC Name |
3-piperidin-4-yl-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride |
InChI |
InChI=1S/C7H12N4O.ClH/c12-7-9-6(10-11-7)5-1-3-8-4-2-5;/h5,8H,1-4H2,(H2,9,10,11,12);1H |
InChI Key |
IBEYESJKKLMWSZ-UHFFFAOYSA-N |
SMILES |
C1CNCCC1C2=NNC(=O)N2.Cl |
solubility |
not available |
Origin of Product |
United States |
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